Ethyl 3-(2-Fluoro-5-methoxyphenyl)-3-hydroxypropanoate
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Overview
Description
Ethyl 3-(2-Fluoro-5-methoxyphenyl)-3-hydroxypropanoate is an organic compound with a complex structure that includes a fluoro and methoxy substituted phenyl ring
Preparation Methods
The synthesis of Ethyl 3-(2-Fluoro-5-methoxyphenyl)-3-hydroxypropanoate typically involves several steps. One common method includes the esterification of 3-(2-Fluoro-5-methoxyphenyl)-3-hydroxypropanoic acid with ethanol in the presence of a strong acid catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl 3-(2-Fluoro-5-methoxyphenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
Ethyl 3-(2-Fluoro-5-methoxyphenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 3-(2-Fluoro-5-methoxyphenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The fluoro and methoxy groups enhance its binding affinity to certain enzymes or receptors, potentially inhibiting or activating biochemical pathways. This interaction can lead to various biological effects, depending on the context of its application .
Comparison with Similar Compounds
Ethyl 3-(2-Fluoro-5-methoxyphenyl)-3-hydroxypropanoate can be compared with similar compounds such as:
2-Fluoro-5-methoxybenzaldehyde: This compound shares the fluoro and methoxy substitution on the phenyl ring but differs in its functional groups and reactivity.
2-Fluoro-5-methoxyphenylacetic acid: Similar in structure but with an acetic acid group, this compound has different chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential for diverse applications.
Properties
Molecular Formula |
C12H15FO4 |
---|---|
Molecular Weight |
242.24 g/mol |
IUPAC Name |
ethyl 3-(2-fluoro-5-methoxyphenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C12H15FO4/c1-3-17-12(15)7-11(14)9-6-8(16-2)4-5-10(9)13/h4-6,11,14H,3,7H2,1-2H3 |
InChI Key |
ZZQLUARPEKHVKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=C(C=CC(=C1)OC)F)O |
Origin of Product |
United States |
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